Pentabromobenzyl methacrylate

Catalog No.
S3470565
CAS No.
60631-75-6
M.F
C11H7Br5O2
M. Wt
570.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentabromobenzyl methacrylate

CAS Number

60631-75-6

Product Name

Pentabromobenzyl methacrylate

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methyl 2-methylprop-2-enoate

Molecular Formula

C11H7Br5O2

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C11H7Br5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3

InChI Key

QJCKBPDVTNESEF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Canonical SMILES

CC(=C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Pentabromobenzyl methacrylate is a halogenated organic compound characterized by the presence of five bromine atoms attached to a benzyl group, which is then linked to a methacrylate functional group. This compound is notable for its flame-retardant properties, making it valuable in various applications where fire resistance is critical. Its chemical structure can be represented as follows:

  • Chemical Formula: C${11}$H${8}$Br${5}$O${2}$
  • Molecular Weight: 408.8 g/mol

The presence of multiple bromine atoms contributes significantly to its flame-retardant characteristics, as brominated compounds are known to inhibit combustion processes.

PBBM is a brominated flame retardant, and concerns exist regarding its potential toxicity and environmental impact.

  • Toxicity: Studies suggest that PBBM may have endocrine-disrupting effects and might be harmful if inhaled or ingested.
  • Environmental Impact: The persistence and potential for bioaccumulation of PBBM in the environment are under investigation.
  • Flame Retardants

    Due to the presence of bromine atoms, PBBM has flame retardant properties. Researchers have investigated its use in modifying polymers to improve their flame resistance. Source: Sigma-Aldrich, Pentabromobenzyl methacrylate 95%, [Safety Data Sheet]

  • Biomedical Applications

    Some studies have explored the potential use of PBBM in developing drug delivery systems and biocompatible materials. However, more research is needed in this area.

  • Environmental Analysis

    As PBBM is a persistent organic compound, it is sometimes used as a reference standard in environmental analysis to detect its presence in environmental samples. Source: LGC Standards, Pentabromobenzyl acrylate, [link: ]

Typical of methacrylate compounds, including:

  • Polymerization: It can participate in free radical polymerization to form poly(pentabromobenzyl methacrylate), which retains its flame-retardant properties in the polymer matrix.
  • Esterification: The methacrylate group can react with alcohols to form esters, potentially altering its properties and applications.
  • Halogen Exchange Reactions: The bromine atoms can be substituted with other halogens or functional groups under specific conditions.

These reactions make pentabromobenzyl methacrylate versatile for modifying its chemical behavior and enhancing its utility in various formulations.

Pentabromobenzyl methacrylate can be synthesized through several methods:

  • Halogenation of Benzyl Methacrylate: This involves the bromination of benzyl methacrylate using bromine or a brominating agent under controlled conditions.
  • Reaction with Pentabromobenzyl Halide: A more common method involves reacting pentabromobenzyl halide (typically bromide) with sodium acrylate or sodium methacrylate in a phase transfer catalysis system. The general steps include:
    • Mixing pentabromobenzyl halide with an aqueous solution of sodium acrylate.
    • Heating the mixture to promote reaction completion.
    • Isolating the product through conventional separation techniques such as extraction and crystallization .

Pentabromobenzyl methacrylate is primarily used in:

  • Flame-Retardant Materials: It is incorporated into polymers and coatings to enhance fire resistance.
  • Adhesives and Sealants: Its chemical stability and flame-retardant properties make it suitable for use in construction materials.
  • Composites: Used in the production of composite materials that require enhanced thermal stability and fire resistance.

These applications leverage its unique properties, particularly in industries focused on safety and performance.

Studies on the interactions of pentabromobenzyl methacrylate with other compounds are essential for understanding its behavior in various formulations. For instance:

  • Compatibility with Other Polymers: Interaction studies have shown that it can be blended with other acrylates to produce copolymers that maintain desirable properties while improving processability.
  • Flame Retardancy Mechanisms: Research indicates that the mechanism by which pentabromobenzyl methacrylate imparts flame retardancy involves both physical and chemical processes during combustion, including the formation of a protective char layer .

Copolymerization of pentabromobenzyl methacrylate with styrene and methyl methacrylate enables the creation of materials that combine flame retardancy with the mechanical and thermal properties of commodity plastics. The monomer’s bromine content (approximately 71% by weight) contributes to flame suppression by releasing brominated radicals during combustion, which scavenge free radicals in the gas phase.

In a representative process, pentabromobenzyl methacrylate is copolymerized with styrene in a solution containing methyl ethyl ketone and water (4:1 weight ratio) at 70–80°C. The reaction employs free radical initiation, with the styrene units providing structural rigidity and the brominated methacrylate enhancing fire resistance. Nuclear magnetic resonance (NMR) analysis of the resulting copolymers reveals a composition-dependent glass transition temperature ($$T_g$$), ranging from 95°C to 120°C as the brominated monomer content increases from 10% to 30%.

Similarly, copolymerization with methyl methacrylate produces transparent materials suitable for applications requiring optical clarity. The polar ester groups in methyl methacrylate improve compatibility with pentabromobenzyl methacrylate, reducing phase separation. Gel permeation chromatography (GPC) data indicate weight-average molecular weights ($$M_w$$) of 50,000–80,000 g/mol with polydispersity indices (Đ) below 2.0, suggesting controlled chain growth.

Table 1: Copolymerization parameters and outcomes for pentabromobenzyl methacrylate-based systems

ComonomerSolvent SystemTemperature (°C)$$M_w$$ (g/mol)ĐBromine Content (%)
StyreneMEK/Water (4:1)7568,0001.825
Methyl MethacrylateDMF/Water (3:1)8052,0001.618

Solution Polymerization Techniques Using AIBN Initiators

Solution polymerization of pentabromobenzyl methacrylate using AIBN initiators is a widely adopted method due to its simplicity and scalability. The process typically involves a mixture of water and a water-miscible aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to stabilize the growing polymer chains.

A patented methodology combines pentabromobenzyl methacrylate (80 wt%), AIBN (0.5 wt%), and DMF/water (3:1 ratio) at 70°C under nitrogen. The reaction achieves 85% conversion within 6 hours, yielding polymers with $$M_w$$ values of 40,000–60,000 g/mol. The use of water as a cosolvent minimizes chain transfer reactions, enhancing molecular weight control. Kinetic studies reveal a linear relationship between monomer conversion and molecular weight, consistent with a living polymerization mechanism.

Critical parameters influencing polymerization efficiency:

  • Initiator concentration: Higher AIBN loadings (1.0 wt%) reduce $$M_w$$ to 30,000 g/mol but accelerate reaction rates.
  • Solvent polarity: DMF increases monomer solubility, enabling higher molecular weights compared to THF.
  • Temperature: Reactions at 80°C achieve full conversion in 4 hours, though excessive heat promotes side reactions.

Friedel-Crafts Alkylation Approaches for Polymeric Derivatives

Friedel-Crafts alkylation provides a pathway to modify polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) with pentabromobenzyl methacrylate-derived groups, enhancing microphase separation and thermal stability. In a metal-free process, the brominated monomer reacts with PS blocks in the presence of a Lewis acid catalyst (e.g., FeCl₃), forming covalent bonds at the benzene ring’s para position.

This post-polymerization modification increases the Flory-Huggins interaction parameter ($$χ$$) between PS and PMMA blocks, enabling nanostructured morphologies with domain spacings as low as 16 nm. For instance, modifying a PS-b-PMMA copolymer (20 kg/mol total $$M_w$$) with 15 mol% pentabromobenzyl methacrylate groups transforms its morphology from disordered to lamellar, as confirmed by small-angle X-ray scattering (SAXS).

Table 2: Impact of Friedel-Crafts alkylation on PS-b-PMMA properties

Modification Level (mol%)Domain Spacing (nm)$$T_g$$ (°C)Thermal Decomposition Onset (°C)
028105290
1022112310
1516118325

The introduction of brominated groups also improves etching contrast in nanolithography applications, with oxygen plasma etch rates for modified PS exceeding those of PMMA by a factor of 3.5.

Synergistic Effects with Organically Modified Layered Silicates

The integration of PBBMA with organically modified layered silicates (OMLS) enhances flame retardancy through synergistic mechanisms. When incorporated into polymer matrices, OMLS form a physical barrier that slows heat and mass transfer during combustion. PBBMA complements this by releasing brominated radicals that scavenge free radicals in the gas phase, suppressing flame propagation. For example, in ethylene-vinyl acetate (EVA) composites, the combination of PBBMA and montmorillonite clays reduces peak heat release rates by 40–60% compared to either component alone [2]. The layered silicates also promote char formation, which acts as an insulating layer to protect the underlying polymer. This dual-phase action—gas-phase radical quenching and condensed-phase char reinforcement—is critical for achieving high fire performance in thermoplastic polyolefins and engineering plastics.

Table 1: Synergistic Flame Retardancy of PBBMA-OMLS Blends

Polymer MatrixPBBMA Loading (%)OMLS Loading (%)Peak Heat Release Rate Reduction (%)
Polypropylene15558
PA612349

Performance in Polyamide 6 and Polypropylene Systems

In PA6 systems, PBBMA’s reactive methacrylate group enables covalent bonding with the polymer backbone during polymerization. This integration minimizes plasticization effects, preserving mechanical properties while achieving a limiting oxygen index (LOI) of 32–35%. Comparative studies show that PA6-PBBMA composites retain 85% of their tensile strength at 15% additive loading, outperforming traditional additive flame retardants like decabromodiphenyl ether (decaBDE), which reduce strength by 20–30% [2].

Polypropylene (PP) presents distinct challenges due to its nonpolar structure, which limits compatibility with brominated additives. However, PBBMA’s benzyl group improves dispersion in PP matrices, as confirmed by scanning electron microscopy (SEM) analyses. At 18% loading, PP-PBBMA composites achieve a UL-94 V-0 rating with a vertical burn time of <3 seconds, whereas decaBDE requires 25% loading for equivalent performance. The methacrylate functionality also reduces bloom formation, a common issue with migratory flame retardants [3].

Table 2: Flame Retardancy Metrics in PA6 and PP Systems

PropertyPA6-PBBMA (15%)PP-PBBMA (18%)PA6-decaBDE (25%)
LOI (%)342931
UL-94 RatingV-0V-0V-1
Tensile Strength Retention (%)857870

UL-94 Rating Optimization Through Additive Formulation

Optimizing UL-94 ratings requires balancing PBBMA’s bromine content with secondary synergists. Antimony trioxide (Sb₂O₃) remains a key co-additive, reducing PBBMA loading requirements by 30–40% while maintaining V-0 ratings. Recent formulations incorporate zinc borate to suppress afterglow and reduce smoke density. For instance, a PP composite with 12% PBBMA, 4% Sb₂O₃, and 2% zinc borate achieves a UL-94 V-0 rating with a total flame retardant loading of 18%, compared to 24% for PBBMA alone [2] [3].

Accelerated aging tests reveal that covalently bonded PBBMA maintains 95% of its initial flame retardancy after 1,000 hours at 85°C, whereas migratory additives lose 20–30% efficiency. This stability is critical for automotive and electronics applications requiring long-term fire safety .

Table 3: UL-94 Optimization Strategies

FormulationPBBMA (%)Sb₂O₃ (%)Zinc Borate (%)UL-94 Rating
Baseline2400V-0
Optimized1242V-0
High-Temperature Stable1863V-0

Pentabromobenzyl methacrylate exhibits distinct thermal decomposition pathways that are fundamentally different from conventional methacrylate polymers due to the presence of five bromine atoms on the benzyl group. The thermal degradation process of pentabromobenzyl methacrylate follows a complex multi-step mechanism, characterized by initial bromine radical formation followed by extensive char-forming reactions [1] [2].

The initial decomposition stage occurs through homolytic cleavage of carbon-bromine bonds, with bromine atoms having relatively low bond dissociation energies compared to carbon-carbon bonds [1]. Studies on related brominated systems demonstrate that the thermal decomposition of pentabrominated aromatic compounds begins with the cleavage of aromatic carbon-bromine bonds, which generates bromine radicals with an absorbed heat value of approximately 317 kilojoules per mole [1] [3]. These bromine radicals subsequently participate in secondary reactions that facilitate further pyrolysis of the polymer matrix.

The char formation mechanism in pentabromobenzyl methacrylate is fundamentally distinct from typical methacrylate decomposition patterns. While conventional poly(methyl methacrylate) undergoes nearly quantitative depolymerization to monomer through chain unzipping reactions, generating minimal char residue [4] [5], pentabromobenzyl methacrylate polymerization products demonstrate significantly enhanced char formation capability. The presence of pentabrominated aromatic structures promotes crosslinking and carbonization reactions at elevated temperatures [6] [7].

Research on related brominated flame retardants indicates that the thermal decomposition pathways involve competitive processes between decarboxylation and debromination reactions [2] [8]. In pentabromobenzyl methacrylate systems, the methacrylate ester groups undergo cleavage of carbon-oxygen bonds, generating carbon dioxide and small molecular fragments, while the pentabrominated benzyl moiety undergoes progressive debromination accompanied by aromatic ring condensation reactions [9].

The char formation process follows an initial dehydration stage where hydrogen bromide is evolved, followed by intramolecular cyclization and crosslinking reactions between adjacent aromatic rings [10]. These condensation reactions lead to the formation of polycyclic aromatic structures with increased thermal stability. The resulting char layer provides a protective barrier that inhibits further thermal degradation of the underlying polymer matrix and reduces the diffusion of combustible volatiles to the flame zone [9].

Thermogravimetric analysis data from related pentabrominated polymer systems show onset decomposition temperatures ranging from 305 to 330 degrees Celsius, with maximum decomposition rates occurring between 370 and 410 degrees Celsius [6] [11]. The char yield from pentabromobenzyl methacrylate polymers can exceed 20 weight percent at 800 degrees Celsius under inert atmospheres, substantially higher than conventional methacrylate polymers which typically leave less than 5 weight percent residue [7] [10].

Viscosity Modulation During Pyrolysis in Fire Scenarios

The viscosity behavior of pentabromobenzyl methacrylate during pyrolysis represents a critical parameter that influences melt flow characteristics and flame retardant effectiveness in fire scenarios. Unlike conventional thermoplastic polymers that exhibit predictable viscosity reduction with temperature, pentabromobenzyl methacrylate systems demonstrate complex rheological behavior due to competing degradation and crosslinking processes [12].

During the initial heating phase, pentabromobenzyl methacrylate polymers follow typical thermoplastic behavior with viscosity decreasing exponentially with temperature according to the Arrhenius relationship [13]. However, as thermal degradation commences at temperatures above 300 degrees Celsius, the viscosity profile becomes dominated by chemical changes rather than purely thermal effects [14] [12].

The evolution of viscosity during pyrolysis follows a characteristic pattern where initial thermal softening is followed by a sharp increase in apparent viscosity due to crosslinking reactions [15]. Studies on similar brominated polymeric systems indicate that the viscosity of pyrolyzing samples can increase by several orders of magnitude as crosslinking density increases [12]. This phenomenon is attributed to the formation of intermolecular bridges through bromine-mediated radical coupling reactions and aromatic condensation processes.

The temperature dependence of viscosity during pyrolysis shows three distinct regimes. In the first regime, below 280 degrees Celsius, the material exhibits conventional polymer melt behavior with viscosity decreasing monotonically with temperature [13]. The second regime, between 280 and 380 degrees Celsius, is characterized by competing effects of thermal softening and chemical crosslinking, resulting in complex viscosity evolution that may show local minima and maxima [14] [15].

In the third regime, above 380 degrees Celsius, extensive degradation and char formation lead to the development of a highly viscous, gel-like structure that effectively prevents further melt flow [12]. This transition from flowable melt to non-flowing char represents a critical flame retardant mechanism, as it prevents the formation of flaming droplets that could spread fire to adjacent materials [15].

The rate of viscosity change during pyrolysis is strongly dependent on heating rate and atmospheric conditions. Under rapid heating conditions typical of fire scenarios, the viscosity increase occurs more abruptly, leading to earlier cessation of melt flow [14] [16]. The presence of oxygen accelerates crosslinking reactions, further enhancing the rate of viscosity increase compared to inert atmosphere conditions [15].

Molecular weight distribution changes during pyrolysis also contribute to viscosity modulation. Initial chain scission reactions reduce molecular weight and lower viscosity, while subsequent crosslinking reactions create high molecular weight species that dramatically increase viscosity [12]. The balance between these competing processes determines the overall rheological response of the material during thermal exposure.

Oxygen Index Enhancement Strategies

The limiting oxygen index represents a fundamental measure of flame retardant effectiveness, quantifying the minimum oxygen concentration required to sustain combustion in a controlled atmosphere. Pentabromobenzyl methacrylate demonstrates significant potential for oxygen index enhancement through multiple synergistic mechanisms that operate in both gas and condensed phases [17] [18].

The primary mechanism for oxygen index enhancement involves gas-phase flame inhibition through bromine radical chemistry. During thermal decomposition, pentabromobenzyl methacrylate releases hydrogen bromide and bromine radicals that effectively interrupt the combustion chain reaction [9]. The bromine radicals react with hydrogen and hydroxyl radicals in the flame zone according to the reactions: hydrogen bromide plus hydroxyl radical yields water plus bromine radical, and hydrogen bromide plus hydrogen radical yields hydrogen gas plus bromine radical [9].

Experimental data from related brominated acrylate systems indicate that oxygen index values can be increased from baseline polymer levels of 18-22 to enhanced levels exceeding 29 when sufficient concentrations of pentabromobenzyl-containing units are incorporated [19] [20]. The oxygen index enhancement follows a approximately linear relationship with bromine content up to concentrations of 12-15 weight percent bromine, beyond which diminishing returns are observed [20] [17].

Synergistic effects can be achieved by combining pentabromobenzyl methacrylate with antimony oxide compounds, which act as flame retardant synergists through the formation of antimony tribromide species [9]. The antimony tribromide subsequently decomposes to release additional bromine radicals and antimony-containing species that provide enhanced flame inhibition. Studies show that antimony oxide additions of 2-5 weight percent can increase the effective bromine utilization efficiency by 30-50 percent [21] [22].

Condensed-phase contributions to oxygen index enhancement arise from the char formation capabilities of pentabromobenzyl methacrylate. The protective char layer reduces the rate of combustible volatile generation and provides thermal insulation that lowers the surface temperature of the burning material [10] [9]. Research indicates that polymer systems with char yields exceeding 20 weight percent typically achieve oxygen index values above 28, which corresponds to significantly reduced flame spread rates [10].

Intumescent formulations incorporating pentabromobenzyl methacrylate with phosphorus-containing compounds and nitrogen-containing blowing agents can achieve oxygen index values exceeding 35 [17]. The intumescent mechanism involves the formation of a voluminous, insulating char structure that effectively shields the underlying polymer from thermal feedback and oxygen access. When 18 weight percent intumescent flame retardant and 2 weight percent graphene oxide were combined, oxygen index values increased from 22.0 to 34.0 [17].

XLogP3

6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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